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Introduction
1-(4-Nitrophenyl)azepane is a heterocyclic organic compound featuring a saturated seven-

membered azepane ring substituted at the nitrogen atom with a 4-nitrophenyl group. The

azepane scaffold is a significant structural motif in medicinal chemistry, appearing in a variety

of biologically active molecules and FDA-approved drugs.[1][2] The presence of the electron-

withdrawing nitro group on the phenyl ring significantly influences the electronic properties of

the molecule, making it a valuable intermediate and building block in the synthesis of more

complex pharmaceutical compounds.[1] This technical guide provides a comprehensive

overview of 1-(4-Nitrophenyl)azepane, including its chemical identity, structure, synthesis, and

key physicochemical and spectroscopic data.

Chemical Identity and Structure
CAS Number: 13663-23-5[1][3]

Molecular Formula: C₁₂H₁₆N₂O₂[3]

IUPAC Name: 1-(4-nitrophenyl)azepane[3]

Synonyms: 1H-Azepine, hexahydro-1-(4-nitrophenyl)-; N-(4'-Nitrophenyl)hexamethylenimine[3]
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The structure of 1-(4-Nitrophenyl)azepane consists of a central azepane ring, a seven-

membered saturated heterocycle containing one nitrogen atom. The nitrogen atom is directly

bonded to a phenyl ring, which is substituted at the para-position with a nitro group (-NO₂).

Chemical Structure:

Caption: 2D structure of 1-(4-Nitrophenyl)azepane.

Physicochemical Data
The following table summarizes key physicochemical properties of 1-(4-Nitrophenyl)azepane.

Property Value Reference

Molecular Weight 220.27 g/mol [1][3]

Exact Mass 220.121177757 Da [3]

XLogP3 3.6 [3]

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor

Count
2

Rotatable Bond Count 1

Topological Polar Surface Area 49.1 Å² [3]

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of 1-(4-
Nitrophenyl)azepane.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 1-(4-Nitrophenyl)azepane exhibits characteristic absorption bands

corresponding to its functional groups.
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Wavenumber Range (cm⁻¹) Assignment Reference

1500-1560 Asymmetric NO₂ stretch [1]

1300-1370 Symmetric NO₂ stretch [1]

>3000 Aromatic C-H stretch [1]

1450-1600 Aromatic C=C stretch [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed, experimentally-derived ¹H and ¹³C NMR data for 1-(4-Nitrophenyl)azepane are

not widely reported, general predictions can be made based on its structure. For comparison,

representative data for a structurally similar compound, 1-(2-Fluoro-4-nitrophenyl)azepane, is

provided.

Predicted ¹H NMR Spectral Regions for 1-(4-Nitrophenyl)azepane

Chemical Shift (δ) Range
(ppm)

Assignment Reference

7.2 - 8.3 Aromatic protons [1]

1.5 - 3.5 Azepane ring protons [1]

¹H and ¹³C NMR Data for 1-(2-Fluoro-4-nitrophenyl)azepane
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Technique Signal Type
Chemical Shift /
Wavenumber

Assignment

¹H NMR (600 MHz,

CDCl₃)
Multiplet δ 1.63–1.87 ppm

Azepane ring protons

(CH₂)

¹H NMR (600 MHz,

CDCl₃)
Triplet of doublets δ 3.57 ppm

Azepane N-CH₂

protons

¹H NMR (600 MHz,

CDCl₃)
Multiplet δ 6.71–7.91 ppm Aromatic protons

¹³C NMR (150 MHz,

CDCl₃)
- δ 26.9, 28.5, 52.3 ppm Azepane ring carbons

Experimental Protocols
Synthesis of 1-(4-Nitrophenyl)azepane via Nucleophilic
Aromatic Substitution (SNAr)
The primary method for the synthesis of 1-(4-Nitrophenyl)azepane is through a nucleophilic

aromatic substitution (SNAr) reaction.[1] This method involves the reaction of azepane with a 4-

substituted nitrobenzene, where the substituent is a good leaving group, such as a halogen.

Reaction Scheme:

Azepane + 4-Fluoronitrobenzene → 1-(4-Nitrophenyl)azepane + HF

Detailed Methodology:

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 4-fluoronitrobenzene (1 equivalent) in a suitable aprotic polar solvent

such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Addition of Azepane: Add azepane (1.1 to 1.5 equivalents) to the solution.

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine

(Et₃N) (2-3 equivalents), to the reaction mixture to act as a proton scavenger.
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Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C

and maintain the reaction for several hours (typically 4-24 hours), monitoring the progress by

thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into

a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl

acetate).

Extraction and Washing: Separate the organic layer, and wash it sequentially with water and

brine to remove the base and any remaining water-soluble impurities.

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g.,

Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: Purify the crude product by column chromatography on silica gel, using a

suitable eluent system (e.g., a mixture of hexane and ethyl acetate), to obtain the pure 1-(4-
Nitrophenyl)azepane.
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Reactants & Reagents
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Caption: Experimental workflow for the synthesis of 1-(4-Nitrophenyl)azepane.

Biological Significance and Applications
While specific biological activity data for 1-(4-Nitrophenyl)azepane is not extensively

documented in publicly available literature, the azepane ring system is a well-established

pharmacophore in drug discovery.[1] Azepane derivatives have been investigated for a wide

range of therapeutic applications, including as anticancer, antibacterial, antiviral, and

antiparasitic agents.[1]

The 4-nitrophenyl moiety can be chemically modified, for instance, through the reduction of the

nitro group to an amino group. This transformation yields 1-(4-aminophenyl)azepane, a key

intermediate for further functionalization and the development of new chemical entities with

potential therapeutic value. The resulting amino group can be acylated, alkylated, or used in

coupling reactions to generate a library of derivatives for biological screening.
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Studies on other N-aryl-azasesamins have shown that some analogues exhibit significant

antitumor activity.[4][5] This suggests that N-aryl azepane derivatives, including those derived

from 1-(4-Nitrophenyl)azepane, could be promising candidates for further investigation in

oncology research.

Conclusion
1-(4-Nitrophenyl)azepane is a valuable chemical entity with a straightforward synthetic route.

Its structure, combining the medicinally relevant azepane scaffold with a modifiable 4-

nitrophenyl group, makes it a versatile building block for the synthesis of novel compounds with

potential applications in drug discovery and development. Further research into the biological

activities of this compound and its derivatives is warranted to explore its full therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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